molecular formula C7H3BrClNS B1396924 3-Bromo-5-chlorothieno[2,3-c]pyridine CAS No. 1326715-11-0

3-Bromo-5-chlorothieno[2,3-c]pyridine

Cat. No. B1396924
M. Wt: 248.53 g/mol
InChI Key: NVERNCDUQSJREG-UHFFFAOYSA-N
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Description

“3-Bromo-5-chlorothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of related compounds has been reported in literature . For instance, 4-Amino-3-bromothieno[3,2-c]pyridines were synthesized by ArSN reaction by C4-chloro replacement with cyclic amines in compound 1 in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chlorothieno[2,3-c]pyridine” has been analyzed using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The predicted density of “3-Bromo-5-chlorothieno[2,3-c]pyridine” is 1.849±0.06 g/cm3 . The predicted boiling point is 355.2±37.0 °C .

Scientific Research Applications

Substituent Effect on Absorption and Fluorescence Properties

Research has shown that derivatives of thieno[3, 2-c]pyridine, which can be synthesized using 3-bromo-4-chlorothieno[3,2-c]pyridine, exhibit varying fluorescence properties based on the substituent effects. This is significant for the development of materials with specific optical properties (Chavan, Toche, & Chavan, 2017).

Synthesis and Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives

Another study focused on synthesizing and studying the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, highlighting the importance of donor-acceptor substituent on their properties. This research is pivotal in the field of fluorescent materials (Toche & Chavan, 2013).

Halogenation of Thieno[2,3-b]pyridine

The direct halogenation of thieno[2,3-b]pyridine has been explored, providing various halogenated derivatives, including 3-bromo derivatives. These derivatives are crucial intermediates in organic synthesis (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives

Research on the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives by reaction with N-protected 3-acetyl-2-aminothiophenes has been conducted. These findings contribute to the development of new chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).

Synthesis of Novel 3-Acetyl-2-aminothiophenes

A method for synthesizing 4-chlorothieno[2,3-b]pyridine derivatives has been established, which is significant for creating new compounds in material science and pharmaceutical research (Abdelwahab, Hanna, & Kirsch, 2016).

Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides

Although not directly involving 3-Bromo-5-chlorothieno[2,3-c]pyridine, related compounds have been synthesized and evaluated for potential biological activity. This research demonstrates the broader scope of pyridine derivatives in biological applications (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

properties

IUPAC Name

3-bromo-5-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVERNCDUQSJREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorothieno[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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